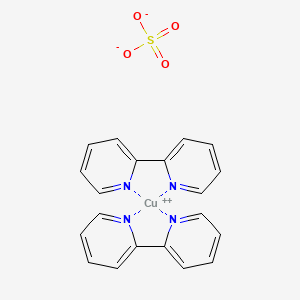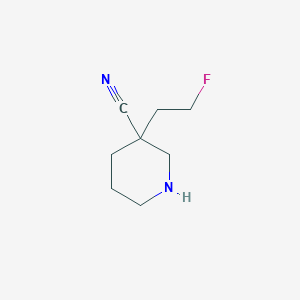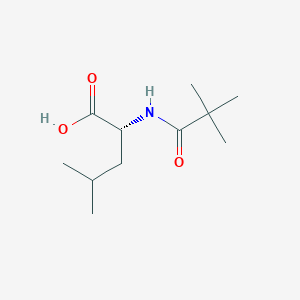![molecular formula C6H2BrClN2O B13145584 4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
4-Bromo-2-chlorooxazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chlorooxazolo[4,5-c]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-bromo-4-chloropyridine with glyoxal in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[4,5-c]pyridine derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the heterocyclic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[4,5-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chlorooxazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological studies to investigate the interaction of heterocyclic compounds with biological macromolecules.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorooxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 2-(tert-Butyl)-4-chlorooxazolo[4,5-c]pyridine-7-carbonitrile
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Uniqueness
4-Bromo-2-chlorooxazolo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical modifications. This dual halogenation allows for a broader range of chemical transformations compared to similar compounds with only one halogen atom. Additionally, the specific arrangement of atoms in the oxazolo[4,5-c]pyridine ring system contributes to its unique chemical and physical properties.
Properties
Molecular Formula |
C6H2BrClN2O |
|---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
4-bromo-2-chloro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2BrClN2O/c7-5-4-3(1-2-9-5)11-6(8)10-4/h1-2H |
InChI Key |
IWTZDQOZCLQRJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC(=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


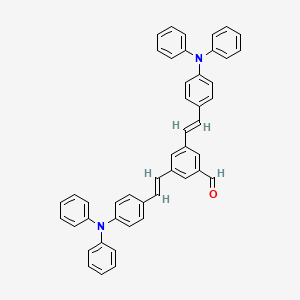

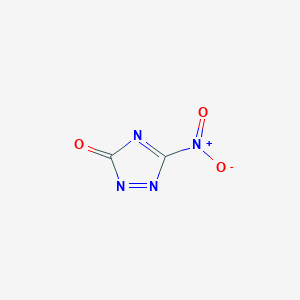
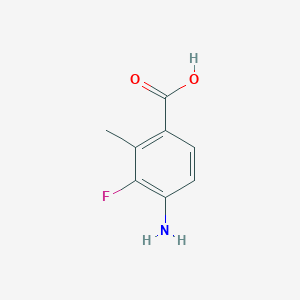
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
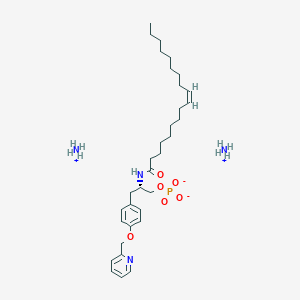

![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
